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Compound of Interest

Compound Name: 5-Bromopentan-2-one

Cat. No.: B1266018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromopentan-2-one (CAS No: 3884-71-7), a halogenated ketone utilized in various synthetic

applications.[1][2] The document details expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, compiled from publicly available spectral

databases.[3][4] Accompanying experimental protocols are provided to facilitate the replication

and verification of these findings.

Spectroscopic Data
The following sections and tables summarize the key spectroscopic features of 5-
Bromopentan-2-one, with the chemical structure provided below for reference.

Chemical Structure:

(Note: Carbon numbering for NMR assignment may vary by source. The numbering above is

used for clarity in this guide.)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).[4]

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)[4]
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Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment
(Position)

3.42 Triplet (t) 2H -CH₂-Br (1)

2.78 Triplet (t) 2H -C(=O)-CH₂- (3)

2.18 Singlet (s) 3H CH₃-C(=O)- (5)

| 2.12 | Quintet (quin)| 2H | -CH₂-CH₂-CH₂- (2) |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)[4]

Chemical Shift (δ) ppm Assignment (Position)

207.0 C=O (4)

41.5 -C(=O)-CH₂- (3)

32.8 -CH₂-Br (1)

29.8 CH₃-C(=O)- (5)

| 25.0 | -CH₂-CH₂-CH₂- (2) |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The data

presented is for the vapor phase.[3][4]

Table 3: Principal IR Absorption Bands (Vapor Phase)[4]

Wavenumber (cm⁻¹) Intensity Assignment

2960 - 2850 Strong C-H stretch (alkane)

1715 - 1725 Strong C=O stretch (ketone)

1465 - 1450 Medium C-H bend (methylene)

1375 - 1355 Medium C-H bend (methyl)
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| 650 - 550 | Strong | C-Br stretch |

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The data is typically acquired using Gas Chromatography-Mass Spectrometry

(GC-MS) with electron ionization (EI).[3][4]

Table 4: Major Mass Spectrometry Fragments (GC-MS, EI)[3][4]

Mass-to-Charge (m/z) Relative Intensity (%) Proposed Fragment

164/166 Base Peak
[M]⁺, Molecular ion
(presence of Br isotopes)

121/123 High [M - CH₃CO]⁺

85 High [M - Br]⁺

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 5-Bromopentan-2-one in about

0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as

an internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard proton

pulse sequence. Set the spectral width to cover a range of 0-10 ppm. An adequate signal-to-

noise ratio is typically achieved with 16-32 scans.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,

zgpg30). Set the spectral width to cover a range of 0-220 ppm. A larger number of scans

(1024 or more) is generally required to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy
Sample Preparation: As 5-Bromopentan-2-one is a liquid, the Attenuated Total Reflectance

(ATR) method is suitable. Place one drop of the neat liquid sample directly onto the ATR

crystal.[5] Alternatively, a thin film can be prepared by placing a drop of the sample between

two salt plates (NaCl or KBr).[5]

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: First, record a background spectrum of the empty ATR crystal or clean salt

plates. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of 5-Bromopentan-2-one in a

volatile organic solvent like dichloromethane or methanol.[5]

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an

electron ionization (EI) source.

Chromatography: Use a standard non-polar capillary column (e.g., DB-5ms). Set a suitable

temperature program, for example, starting at 50°C and ramping to 250°C at 10°C/min.

Mass Spectrometry: Set the ionization energy to a standard value of 70 eV.[5] Scan a mass-

to-charge (m/z) range of approximately 40-200 amu to detect the molecular ion and key

fragments.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 5-Bromopentan-2-one.
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Workflow for Spectroscopic Analysis of 5-Bromopentan-2-one
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Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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